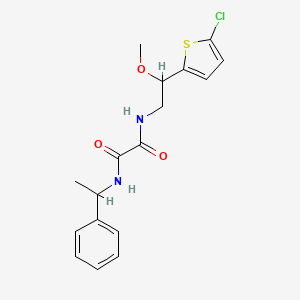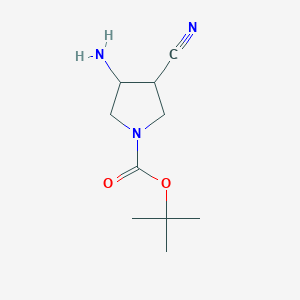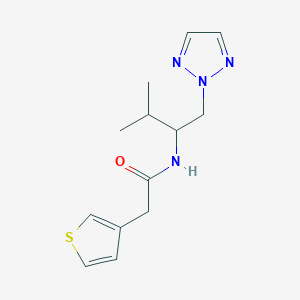![molecular formula C19H15Cl2NOS2 B2809551 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide CAS No. 251097-49-1](/img/structure/B2809551.png)
3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide, also known as 2,4-DCPBST, is an organosulfur compound that has recently been studied for its potential as a therapeutic agent. It is a member of the thiophenecarboxamide family, which are compounds that are derived from thiophene, a heterocyclic sulfur-containing aromatic compound. 2,4-DCPBST has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the central and peripheral nervous systems. Inhibition of AChE has been proposed as a potential therapeutic approach for the treatment of various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : A method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, which could potentially involve compounds similar to 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide, was developed using isothiocyanates and sodium hydride, highlighting the compound's relevance in complex chemical syntheses (Kobayashi, Ezaki, & Kobayashi, 2013).
Coordination Chemistry : Research on dinuclear palladium thiophenolate complexes, which might include similar sulfur-containing compounds, provides insights into the coordination chemistry relevant to this compound (Siedle et al., 2007).
Material Science and Engineering
- Polyimide Synthesis : The compound may be relevant in the synthesis of transparent aromatic polyimides, which have applications in materials science due to their high refractive index and thermal stability (Tapaswi et al., 2015).
Biochemical and Pharmaceutical Research
Enzyme Inhibition and Anticancer Properties : Synthesis of derivatives, such as 5-methyl-4-thiopyrimidine, from similar starting materials showed potential in enzyme inhibition and anticancer properties, hinting at the pharmaceutical significance of this compound (Stolarczyk et al., 2018).
Medicinal Chemistry : The synthesis and study of similar compounds like 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate provide insights into potential medicinal chemistry applications, including antimicrobial activities (Ramli et al., 2015).
Radiopharmaceuticals : A study involving the synthesis of [(11)C]methylsulfanyl derivatives for PET imaging of GSK-3β, an enzyme linked to Alzheimer's disease, showcases the potential use of similar compounds in radiopharmaceuticals (Kumata et al., 2015).
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-N-(4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NOS2/c1-12-2-6-15(7-3-12)22-19(23)18-17(8-9-24-18)25-11-13-4-5-14(20)10-16(13)21/h2-10H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLOVIPALCSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2809468.png)

![2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole](/img/structure/B2809473.png)


![4-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]-2-methyl-1,3-oxazole](/img/structure/B2809478.png)
![1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone](/img/structure/B2809479.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2809480.png)





